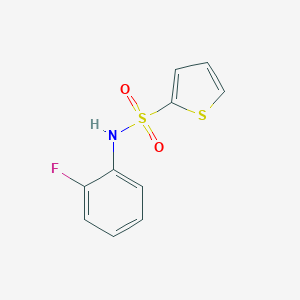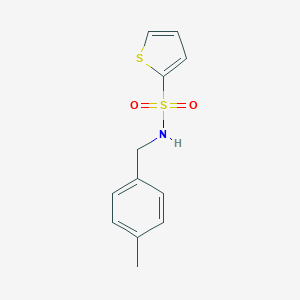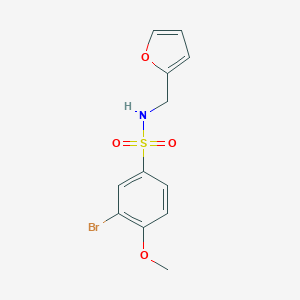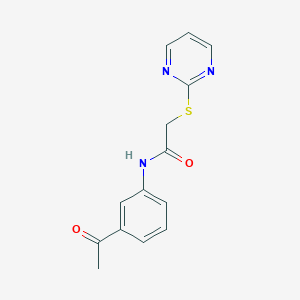![molecular formula C25H23ClF3N3O6S2 B299316 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It was discovered by Cytokinetics Inc. and has been shown to have potent anti-inflammatory effects in preclinical studies.
Mechanism of Action
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a small molecule inhibitor that selectively targets the I kappa B kinase beta (IKK-beta) enzyme. IKK-beta is a key regulator of the NF-kappa B signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting IKK-beta, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide blocks the activation of NF-kappa B and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects in a variety of models of inflammatory disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta, and to reduce the infiltration of immune cells into inflamed tissues. 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for IKK-beta. This allows for a more targeted approach to inhibiting the NF-kappa B signaling pathway, which may reduce the risk of off-target effects. However, one limitation of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Future Directions
There are several potential future directions for research on 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of IKK-beta. Another area of interest is the use of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in human clinical trials.
Synthesis Methods
The synthesis of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been described in a patent application by Cytokinetics Inc. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with p-toluenesulfonyl chloride to form 4-chloro-3-(trifluoromethyl)anilinosulfonyl chloride. This intermediate is then reacted with N-(4-(4-morpholinylsulfonyl)phenyl)acetamide to form 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide.
Scientific Research Applications
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta.
properties
Product Name |
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C25H23ClF3N3O6S2 |
Molecular Weight |
618 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClF3N3O6S2/c26-23-11-8-19(16-22(23)25(27,28)29)32(40(36,37)20-4-2-1-3-5-20)17-24(33)30-18-6-9-21(10-7-18)39(34,35)31-12-14-38-15-13-31/h1-11,16H,12-15,17H2,(H,30,33) |
InChI Key |
NVMDKTOZHPHWME-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)